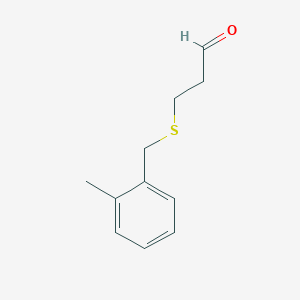
3-((2-Methylbenzyl)thio)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylbenzyl)thio)propanal: is an organic compound with the molecular formula C11H14OS . It is characterized by the presence of a propanal group attached to a thioether linkage, which in turn is connected to a 2-methylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Methylbenzyl)thio)propanal typically involves the reaction of 2-methylbenzyl chloride with thiopropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-((2-Methylbenzyl)thio)propanal can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The thioether linkage in this compound can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-((2-Methylbenzyl)thio)propanal is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-((2-Methylbenzyl)thio)propanal involves its interaction with molecular targets through its thioether and aldehyde functionalities. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aldehyde group can participate in various chemical reactions, including condensation and addition reactions, which can modify the structure and function of biological molecules.
Comparison with Similar Compounds
Benzylthiopropanal: Similar structure but lacks the methyl group on the benzene ring.
2-Methylbenzylthiopropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Benzylthio)propanal: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness: 3-((2-Methylbenzyl)thio)propanal is unique due to the presence of both a methyl-substituted benzene ring and a thioether linkage
Biological Activity
Overview of 3-((2-Methylbenzyl)thio)propanal
This compound is a thioether compound that may exhibit various biological activities due to the presence of both a thio group and an aldehyde functional group. Compounds with similar structures have been studied for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research on thioether compounds has indicated potential antimicrobial properties. For instance, thioether derivatives have been shown to inhibit the growth of various bacterial strains. While specific studies on this compound are scarce, compounds with similar thioether functionalities often display activity against Gram-positive bacteria and some fungi.
Anti-inflammatory Effects
Thioether compounds can also exhibit anti-inflammatory properties. In vitro studies suggest that certain thioethers may downregulate pro-inflammatory cytokines such as IL-6 and TNF-α. This mechanism could be relevant for this compound, although direct evidence is needed.
Anticancer Potential
Some thioether-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation or disruption of cellular signaling pathways. The potential of this compound in this area remains to be explored.
Research Findings and Case Studies
While specific case studies on this compound are not available, related compounds provide insights into its potential biological activities. Below is a summary table of relevant studies on similar thioether compounds:
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]propanal |
InChI |
InChI=1S/C11H14OS/c1-10-5-2-3-6-11(10)9-13-8-4-7-12/h2-3,5-7H,4,8-9H2,1H3 |
InChI Key |
YGJUJOUWRAWDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















